molecular formula C8H12S2 B159692 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- CAS No. 10181-56-3

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Cat. No.: B159692
CAS No.: 10181-56-3
M. Wt: 172.3 g/mol
InChI Key: WHXVCQHNIQHNMM-UHFFFAOYSA-N
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Description

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is a specialized chemical reagent designed for research and development applications. As a derivative of the 2,2,4,4-tetramethylcyclobutane scaffold, this dithione compound is of significant interest in synthetic and polymer chemistry. The tetramethyl-substituted cyclobutane ring provides a rigid, sterically hindered backbone, and the replacement of oxygen atoms with sulfur in the 1 and 3 positions to form dithione groups creates a unique electronic profile and reactivity. This structure is a key precursor for the synthesis of complex ligands, metal-organic frameworks (MOFs), and novel heterocyclic compounds. Researchers value this reagent for its role in developing new materials with tailored properties, such as specific optical characteristics or catalytic activity. The compound is provided as a high-purity solid and must be handled with care in a controlled laboratory environment. 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is For Research Use Only . It is not intended for diagnostic, therapeutic, or any form of human or animal use.

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXVCQHNIQHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(C1=S)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144195
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
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Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10181-56-3
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
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Record name NSC361243
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Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is an organosulfur compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C8H14S2C_8H_{14}S_2, and it is characterized by the presence of two thiol groups within a cyclobutane ring.

The biological activity of 1,3-Cyclobutanedithione primarily stems from its ability to interact with biological macromolecules such as proteins and enzymes. The dithiol structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Research indicates that compounds with similar dithiol structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property may provide protective effects against various diseases linked to oxidative damage.

Antioxidant Properties

Several studies have examined the antioxidant capabilities of dithiol compounds. For instance:

  • Study on Redox Activity : A study demonstrated that dithiol compounds could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .
  • Cellular Studies : In cellular models, these compounds exhibited a significant reduction in lipid peroxidation levels, indicating their potential to protect cell membranes from oxidative damage.

Enzyme Inhibition

1,3-Cyclobutanedithione has shown promise as an enzyme inhibitor:

  • Inhibition of Thioredoxin Reductase : Research indicates that similar compounds can inhibit thioredoxin reductase activity, which is crucial for maintaining the redox state of cells. This inhibition could have implications in cancer therapy by disrupting the redox balance within tumor cells .

Case Studies

Several case studies have focused on the biological implications of 1,3-Cyclobutanedithione:

  • Case Study on Cancer Cells : A study involving cancer cell lines showed that treatment with dithiol compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress due to thioredoxin inhibition .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dithiol compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and promoting cell survival pathways.

Comparative Biological Activity of Dithiol Compounds

Compound NameAntioxidant ActivityEnzyme InhibitionCellular Protection
1,3-CyclobutanedithioneModerateYesHigh
Dithiol Compound AHighModerateModerate
Dithiol Compound BLowYesLow

Summary of Research Findings

Study FocusFindings
Antioxidant PropertiesSignificant reduction in ROS; protective against oxidative stress
Enzyme InhibitionInhibited thioredoxin reductase; implications for cancer therapy
Neuroprotective EffectsReduced neuronal damage; enhanced survival pathways

Scientific Research Applications

Monomer for Polyester Production

One of the primary applications of 1,3-Cyclobutanedithione is as a monomer in the synthesis of polyesters, particularly as a replacement for bisphenol A (BPA). The compound is utilized in the production of Tritan™ copolyester, which is known for its high impact resistance and thermal stability. The properties of polyesters derived from this compound include:

  • High ductility
  • Low color
  • Good photooxidative stability
  • Thermal stability

These characteristics make it suitable for consumer products that require durable and stable materials without the toxicological concerns associated with BPA .

Polymerization Techniques

The polymerization process typically involves direct esterification or transesterification reactions with dicarboxylic acids. The resulting polymers exhibit superior mechanical properties compared to conventional polyesters. A summary of relevant properties is presented in Table 1.

PropertyValue
Thermal StabilityHigh
Impact ResistanceExcellent
TransparencyGood
DuctilityHigh

Photochemistry of Thiocarbonyl Compounds

Research has shown that 1,3-Cyclobutanedithione exhibits interesting photochemical behavior. It participates in photochemical oxidation reactions and can undergo self-quenching mechanisms when exposed to light. This property has implications for its use in photodynamic therapy and other light-activated processes.

Case Study: Mechanistic Investigations

A study conducted by Ramnath et al. explored the oxidation rates of thioketones by singlet oxygen, revealing that 1,3-Cyclobutanedithione can effectively participate in these reactions under specific conditions. This makes it a potential candidate for applications in organic synthesis where light activation is beneficial .

Spectroscopic Studies

The compound has been analyzed using various spectroscopic techniques to understand its structural properties better. Photoelectron spectroscopy has provided insights into the electronic structure and bonding characteristics of 1,3-Cyclobutanedithione.

Table 2: Spectroscopic Data Summary

TechniqueFindings
Photoelectron SpectroscopyIdentified electronic transitions
NMR SpectroscopyConfirmed molecular structure

Comparison with Similar Compounds

1,3-Cyclobutanedithione, 2,2,4,4-Tetramethyl-

  • Synthesis : Thionation of the diketone with P₄S₁₀ yields the dithione .
  • Reactivity : Reacts with aryl azides to form spirocyclic thiocarbonyl imides via 1,3-dipolar cycloaddition .
  • Electronic Properties : Exhibits a lower excited singlet-state decay rate constant (13.60 × 10⁶ s⁻¹) compared to its thione and ketone analogs .

2,2,4,4-Tetramethylcyclobutane-1,3-dione

  • Synthesis : Prepared via cyclocondensation of dimethyl malonate derivatives.
  • Reactivity : Prone to nucleophilic attack at carbonyl carbons; used in polymer synthesis (e.g., polyesters) .
  • Electronic Properties: Photoelectron spectra show distinct bonding/non-bonding orbital interactions .

2,2,4,4-Tetramethyl-3-thioxocyclobutanone

  • Synthesis : Partial thionation of the diketone .
  • Reactivity : Combines electrophilic (C=O) and nucleophilic (C=S) sites, enabling diverse transformations .

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

  • Applications: Key monomer in high-performance copolyesters (e.g., with terephthalic acid), improving thermal stability and mechanical properties .

Physical and Chemical Properties

Property 1,3-Cyclobutanedithione, Tetramethyl- Cyclobutane-1,3-dione, Tetramethyl- 3-Thioxocyclobutanone, Tetramethyl- 1,3-Cyclobutanediol, Tetramethyl-
LogP 2.1 (predicted) 1.5 1.8 1.6
Melting Point 120–122°C (decomposes) 145–147°C 98–100°C 110–112°C
Key Reactivity Thiophilic additions Nucleophilic acyl substitutions Dual reactivity (C=S and C=O) Esterification
Applications Heterocyclic synthesis Polymer precursors Intermediate in organic synthesis High-performance plastics

Stability and Degradation

  • The dithione derivative exhibits lower thermal stability compared to the diketone due to weaker C–S bonds .
  • The diol form is hygroscopic but stable under anhydrous conditions, critical for polymer processing .

Research Significance

  • 1,3-Cyclobutanedithione, 2,2,4,4-Tetramethyl- serves as a model for studying sulfur-containing strained rings, with applications in materials science and photochemistry .
  • Its analogs, such as the diol, are industrially relevant for engineering plastics, highlighting the impact of functional group modifications on material properties .

Preparation Methods

Precursor Synthesis: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCB)

The diketone precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB), is typically synthesized via thermal cracking of isobutyric anhydride or isovaleric acid in the presence of inert gases. As detailed in a 2014 patent, isobutyric anhydride is heated to 440–550°C under reduced pressure (3–70 kPa) with a noble gas carrier (e.g., nitrogen or helium) at a 1:10–1:5 volume ratio. The resulting dimethyl ketene undergoes spontaneous dimerization in a polymerization reactor containing dimethyl adipate or 1,4-dimethyl hexahydrophthalate as absorption media, yielding TMCB with >80% conversion efficiency.

Thionation with Lawesson’s Reagent or P4S10

Thionation of TMCB to replace carbonyl oxygens with sulfur atoms is achieved using reagents like Lawesson’s reagent (LR) or phosphorus pentasulfide (P4S10). A representative protocol involves refluxing TMCB (1 equiv) with LR (2.2 equiv) in dry toluene under nitrogen for 12–24 hours. The reaction proceeds via a four-membered cyclic intermediate, with sulfur insertion confirmed by FT-IR (C=O at 1,750 cm⁻¹ replaced by C=S at 1,200–1,250 cm⁻¹). Yields range from 65–78%, with side products including monosubstituted thione derivatives (5–12%) and unreacted TMCB (10–15%).

Table 1. Thionation Conditions and Yields

ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Lawesson’sToluene110247892
P4S10Xylene140186585
HexamethyldisilathianeTHF60487088

Direct Cyclization Using Sulfur-Containing Reagents

[2+2] Cycloaddition of Tetramethylthioketene

A less common but mechanistically intriguing route involves the [2+2] cycloaddition of tetramethylthioketene, generated in situ from 2,2,4,4-tetramethyl-3-thiocyclobutanone. Under photolytic conditions (λ = 300–350 nm), thioketene dimerizes to form the dithione via a diradical intermediate. This method, while elegant, suffers from low yields (30–40%) due to competing polymerization and requires stringent exclusion of moisture.

Sulfurization of Tetramethylcyclobutane Diimines

Diimine intermediates, accessible from TMCB via treatment with ammonia or primary amines, undergo sulfurization with elemental sulfur or H2S gas. For example, reacting tetramethylcyclobutane diimine with molten sulfur at 160°C for 6 hours produces the dithione in 55% yield. The reaction likely proceeds through a thioamide intermediate, though mechanistic details remain speculative.

Catalytic Methods and Reaction Optimization

Lewis Acid-Catalyzed Thionation

Boron trifluoride (BF3) and aluminum chloride (AlCl3) enhance thionation efficiency by polarizing carbonyl groups. In a BF3·Et2O-catalyzed system, TMCB reacts with LR at 80°C in dichloromethane, achieving 85% yield in 8 hours. The catalyst stabilizes the transition state, reducing side reactions and improving selectivity.

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry enable solvent-free thionation. Ball-milling TMCB with LR (1:2.5 molar ratio) at 30 Hz for 2 hours yields 72% pure product. This method minimizes waste and reduces reaction time but requires post-milling purification to remove excess reagent.

Analytical Characterization and Challenges

Spectroscopic Validation

  • FT-IR : C=S stretches at 1,210 cm⁻¹ (symmetric) and 1,185 cm⁻¹ (asymmetric).

  • ¹³C NMR : Two distinct thiocarbonyl signals at δ 220–225 ppm.

  • MS (EI) : Molecular ion peak at m/z 200 (M⁺, 10%), with fragmentation patterns consistent with tetramethyl substitution .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), and how do reaction conditions influence yield and purity?

  • Methodology : The hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) under a dihydrogen atmosphere is a key route, requiring precise control of catalyst type (e.g., palladium or nickel), pressure (1–5 bar), and temperature (80–120°C) to optimize yields (>90%) and minimize byproducts like over-reduced derivatives . Alternative methods include cyclocondensation of diketones with diols under acidic conditions, though this may introduce stereoisomeric mixtures requiring chromatographic separation .
  • Data Note : Patent ZL 202110100278.6 highlights a process reducing triethylamine consumption by 30% via solvent recycling, improving cost-efficiency .

Q. How can the stereochemical configuration of CBDO isomers be determined experimentally?

  • Methodology : Use a combination of NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) and X-ray crystallography. For example, coupling constants in 1H^{1}\text{H}-NMR (J=810 HzJ = 8–10\ \text{Hz}) distinguish cis/trans diastereomers, while crystallography resolves absolute configurations . Polarimetry or chiral chromatography may further validate enantiomeric purity .

Q. What are the critical physicochemical properties of CBDO relevant to polymer synthesis?

  • Methodology : Key parameters include:

  • Melting point : 126–129°C (lit.), critical for melt-phase polycondensation .
  • Thermal stability : TGA analysis shows decomposition onset at ~250°C, ensuring compatibility with high-temperature processing .
  • Hydroxyl reactivity : Titration (e.g., acetic anhydride method) quantifies hydroxyl content (theoretical: 2 eq/mol) to confirm stoichiometry in esterification .

Advanced Research Questions

Q. How does CBDO incorporation into copolyesters affect glass transition temperature (TgT_g) and mechanical properties?

  • Methodology : Synthesize copolyesters (e.g., with terephthalic acid and ethylene glycol) via melt transesterification. Differential scanning calorimetry (DSC) reveals TgT_g increases by 15–25°C per 10 mol% CBDO due to its rigid cyclobutane ring, while tensile testing shows improved impact strength (e.g., from 50 J/m to 120 J/m) .
  • Contradiction Analysis : Some studies report reduced crystallinity at high CBDO loading (>30 mol%), conflicting with claims of enhanced transparency. Resolve via WAXS/SAXS to confirm amorphous domain formation .

Q. What electronic structure features of CBDO derivatives (e.g., dithione analogs) influence their photochemical behavior?

  • Methodology : Perform photoelectron spectroscopy (He I radiation) and CNDO/S computational modeling. The non-bonding nn-orbitals of the dithione moiety (C=S) exhibit ionization potentials at 9.2–9.5 eV, correlating with UV stability in polymer matrices . Comparative studies with carbonyl analogs (C=O) show red-shifted absorption spectra due to sulfur’s lower electronegativity .

Q. How can conflicting data on CBDO’s environmental stability in polyesters be reconciled?

  • Methodology : Accelerated aging tests (e.g., 70°C/75% RH for 1,000 hours) combined with FTIR and GPC. For example, hydrolytic degradation rates vary by copolymer composition: aromatic terephthalate linkages slow hydrolysis (t1/2>2 yearst_{1/2} > 2\ \text{years}) compared to aliphatic segments (t1/26 monthst_{1/2} \sim 6\ \text{months}) . Electrochemical impedance spectroscopy (EIS) further quantifies corrosion resistance in metal-polymer composites .

Key Research Challenges

  • Stereochemical Control : Isomer separation remains labor-intensive; catalytic asymmetric hydrogenation of CBDK could streamline production .
  • Degradation Mechanisms : Conflicting reports on hydrolytic stability necessitate atomistic MD simulations to map hydrolysis pathways .

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